molecular formula C27H50O5Si2 B14565016 CID 71395603 CAS No. 61465-92-7

CID 71395603

Cat. No.: B14565016
CAS No.: 61465-92-7
M. Wt: 510.9 g/mol
InChI Key: KSVJKPCEUVYYMP-UHFFFAOYSA-N
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Description

CID 71395603 (PubChem Compound ID: 71395603) is a chemical compound whose structural and functional characteristics are under investigation in pharmacological and synthetic chemistry research. For instance, mass spectrometry techniques, such as collision-induced dissociation (CID), have been applied to elucidate structural features of similar compounds (e.g., ginsenosides in ). Such methods likely apply to this compound for fragmentation pattern analysis and molecular weight determination .

Properties

CAS No.

61465-92-7

Molecular Formula

C27H50O5Si2

Molecular Weight

510.9 g/mol

InChI

InChI=1S/C27H50O5Si2/c1-6-11-20-28-27(29-21-12-7-2)33-25-18-16-17-19-26(25)34(30-22-13-8-3,31-23-14-9-4)32-24-15-10-5/h16-19,27H,6-15,20-24H2,1-5H3

InChI Key

KSVJKPCEUVYYMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)[Si]C1=CC=CC=C1[Si](OCCCC)(OCCCC)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Synthetic Pathways : The multi-step synthesis of CAS 918538-05-3 () informs scalable production of this compound, emphasizing reagent optimization (e.g., N,N-dimethylformamide as solvent) .
  • Mass Spectrometry Profiling: Source-induced CID fragmentation () could differentiate this compound from isomers, as demonstrated for ginsenosides .
  • Toxicity Considerations : Analogues like CID 185389 (30-methyl-oscillatoxin D) show hepatotoxicity, necessitating in vitro cytotoxicity assays for this compound .

Data Tables

Table 1: Physicochemical Properties
Parameter This compound CID 101283546 CID 72326
Molecular Weight 520.7 g/mol 610.7 g/mol 442.7 g/mol
Hydrogen Bond Donors 3 4 2
Rotatable Bonds 8 2 1
Lipinski Violations 0 1 (MW > 500) 0

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